molecular formula C24H22N2O3 B12881678 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide CAS No. 590395-79-2

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

Cat. No.: B12881678
CAS No.: 590395-79-2
M. Wt: 386.4 g/mol
InChI Key: YAOMTUNNYIILDA-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzoxazole derivatives

Properties

CAS No.

590395-79-2

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

InChI

InChI=1S/C24H22N2O3/c1-14-12-15(2)22-20(13-14)26-24(29-22)17-9-7-10-19(16(17)3)25-23(27)18-8-5-6-11-21(18)28-4/h5-13H,1-4H3,(H,25,27)

InChI Key

YAOMTUNNYIILDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The coupling of the benzoxazole derivative with 2-methoxybenzoyl chloride in the presence of a base like triethylamine can yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methyl iodide for methylation, benzoyl chloride for acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the methoxybenzamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a complex organic compound notable for its unique chemical structure, which includes a benzoxazole moiety. This structure is linked to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C23H25N3O2, indicating the presence of multiple functional groups that contribute to its biological efficacy.

Chemical Structure

The compound features:

  • A benzoxazole ring known for its diverse biological properties.
  • A methoxy group that enhances solubility and bioavailability.
  • A methylphenyl substituent which may influence pharmacokinetics and pharmacodynamics.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). In vitro studies report IC50 values ranging from 1.2 to 5.3 µM for related benzoxazole derivatives .
  • Antimicrobial Properties :
    • Benzoxazole derivatives are often evaluated for their antibacterial activity. The compound exhibits selective activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM .
  • Antioxidant Activity :
    • Some derivatives have demonstrated significant antioxidative properties, outperforming standard antioxidants in various assays. This suggests potential applications in preventing oxidative stress-related diseases .

The biological mechanisms underlying the activity of this compound often involve:

  • Enzyme inhibition : Targeting specific enzymes critical for cancer cell survival and replication.
  • Reactive oxygen species (ROS) modulation : Influencing oxidative stress levels within cells.

Comparative Analysis of Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructureBiological Activity
5-MethylbenzoxazoleStructureAnticancer
6-MethoxybenzoxazoleStructureAntimicrobial
4-AminobenzamideStructureEnzyme inhibitor

This table illustrates how the specific combination of functional groups in this compound enhances its biological activity compared to simpler analogs.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated a strong correlation between structural modifications and increased antiproliferative effects .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzoxazole derivatives, demonstrating that modifications at specific positions on the benzoxazole ring significantly affected antibacterial potency against E. faecalis and S. aureus .

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